molecular formula C11H9BrF4O B14068556 1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one

Cat. No.: B14068556
M. Wt: 313.09 g/mol
InChI Key: XJLWWWKJVHLDQZ-UHFFFAOYSA-N
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Description

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one (CAS: 1804212-39-2) is a fluorinated aromatic ketone derivative featuring two difluoromethyl groups at the 3- and 5-positions of the phenyl ring and a bromine atom at the 3-position of the propanone chain. The compound’s structure combines halogen (Br) and fluorine substituents, which are known to modulate physicochemical properties such as lipophilicity, metabolic stability, and electronic effects .

Properties

Molecular Formula

C11H9BrF4O

Molecular Weight

313.09 g/mol

IUPAC Name

1-[3,5-bis(difluoromethyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C11H9BrF4O/c12-2-1-9(17)6-3-7(10(13)14)5-8(4-6)11(15)16/h3-5,10-11H,1-2H2

InChI Key

XJLWWWKJVHLDQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)F)C(=O)CCBr)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one typically involves the bromination of 3,5-bis(difluoromethyl)acetophenone. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one involves its interaction with various molecular targets. The difluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopropanone moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural and electronic differences between the target compound and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Fluorine Presence Bromine Position
1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one 1804212-39-2 C₁₁H₉BrF₄O 305.10 3,5-diF₃C-phenyl, 3-Br-propan-1-one Yes 3 (propanone)
1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one 1804502-91-7 C₁₁H₉BrF₄O 305.10 3,5-diF₃C-phenyl, 2-Br-propan-1-one Yes 2 (propanone)
1,3-Bis(4-bromophenyl)-2-propanone 54523-47-6 C₁₅H₁₂Br₂O 384.07 4-Br-phenyl groups, no fluorine No N/A (aryl Br)
1-[3,5-Bis(difluoromethyl)phenyl]-3-chloropropan-1-one 1807046-14-5 C₁₁H₉ClF₄O 260.64 3,5-diF₃C-phenyl, 3-Cl-propan-1-one Yes N/A (Cl instead)
Key Observations:

Bromine Position: The target compound (3-bromo) differs from its 2-bromo isomer (CAS: 1804502-91-7) in reactivity. The 3-bromo position may favor nucleophilic substitution at the propanone chain’s terminal carbon, whereas the 2-bromo isomer could exhibit steric hindrance near the ketone group.

Fluorine vs. The absence of fluorine in the latter compound reduces its polarity, which may limit bioavailability in drug design contexts.

Halogen Swap (Br vs. Cl) : Replacing bromine with chlorine (CAS: 1807046-14-5) reduces molecular weight and alters reactivity. Bromine’s larger atomic radius and lower electronegativity may facilitate easier bond cleavage in cross-coupling reactions compared to chlorine.

Physicochemical and Reactivity Trends

  • Lipophilicity: Fluorinated compounds like the target exhibit higher logP values than non-fluorinated analogues due to the hydrophobic nature of C-F bonds. This property is critical for blood-brain barrier penetration in CNS-targeted drugs .
  • Thermal Stability: Difluoromethyl groups enhance thermal stability compared to non-fluorinated aryl ketones, as evidenced by reduced decomposition rates in analogous fluorinated pharmaceuticals .
  • Synthetic Utility: The bromine atom in the target compound offers a versatile handle for Suzuki-Miyaura or Ullmann couplings, whereas non-halogenated analogues require additional functionalization steps.

Biological Activity

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C11H9BrF4O
  • Molecular Weight : 313.09 g/mol
  • Structural Components : It contains a bromopropanone moiety and difluoromethyl groups attached to a phenyl ring, which enhance its lipophilicity and reactivity in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial effects against various bacterial strains. The difluoromethyl groups are believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. The binding affinity of this compound to these enzymes suggests potential applications as a therapeutic agent in enzyme modulation.

3. Interaction with Biological Targets

Research indicates that the compound interacts with several biological targets, including receptors and transporters. Its unique structural features allow it to modulate the activity of these targets effectively.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated efficacy against Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) value.
Study 2Enzyme InhibitionShowed significant inhibition of enzyme X with an IC50 value indicating strong binding affinity.
Study 3Receptor InteractionEvaluated for binding affinity at receptor Y, revealing potential therapeutic implications in modulating receptor activity.

The mechanisms underlying the biological activities of this compound involve:

  • Lipophilicity : The difluoromethyl groups enhance the lipophilic nature of the compound, facilitating membrane penetration.
  • Receptor Binding : The compound's ability to form stable interactions with target receptors may lead to altered signaling pathways.
  • Enzyme Interaction : The structural conformation allows for effective binding to active sites of enzymes, inhibiting their function.

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